JT21-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H17BrN6O |

|---|---|

Molecular Weight |

437.3 g/mol |

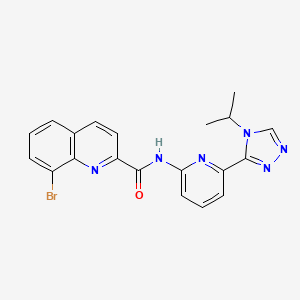

IUPAC Name |

8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)-2-pyridinyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C20H17BrN6O/c1-12(2)27-11-22-26-19(27)15-7-4-8-17(23-15)25-20(28)16-10-9-13-5-3-6-14(21)18(13)24-16/h3-12H,1-2H3,(H,23,25,28) |

InChI Key |

MIQDXPCACSFZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=NC4=C(C=CC=C4Br)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of JT21-25: A Potent and Selective ASK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JT21-25 is a novel, quinoline-containing small molecule that has been identified as a potent and highly selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a critical mediator of cellular stress responses, playing a pivotal role in inflammation, apoptosis, and fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects in relevant cellular models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: ASK1 Inhibition

This compound exerts its biological effects through the direct inhibition of the kinase activity of ASK1. As a member of the MAP3K family, ASK1 is a key upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] These pathways are activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2][3][4] Upon activation, ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAPKs, respectively.[1][2][3][4] The activation of these cascades leads to a variety of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and promotion of fibrosis.[1][2][3] By inhibiting ASK1, this compound effectively blocks these downstream signaling events, thereby mitigating the detrimental effects of cellular stress.

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in stress-induced signaling pathways and the point of intervention for this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed through in vitro kinase assays.

Inhibitory Potency

| Compound | Target | IC50 (nM) |

| This compound | ASK1 | 5.1[5] |

Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against ASK1 was determined to be 5.1 nM, indicating potent inhibition.[5]

Selectivity Profile

This compound demonstrates high selectivity for ASK1 over other MAP3K family members, such as TAK1.

| Compound | Selectivity (fold) vs. TAK1 |

| This compound | >1960.8 |

| GS-4997 (Selonsertib) | 312.3 |

Table 2: Selectivity of this compound. this compound exhibits over 1960.8-fold selectivity for ASK1 over TAK1, which is significantly higher than the selectivity of the clinical-stage ASK1 inhibitor, GS-4997.

Cellular Effects and Preclinical Data

The mechanism of action of this compound has been further elucidated through a series of in vitro cellular assays.

Cell Viability in Normal Liver Cells

This compound was evaluated for its cytotoxic effects on normal human liver cells (LO2). At various concentrations, this compound did not exhibit significant toxicity, with cell survival rates remaining above 80%. This suggests a favorable safety profile at the cellular level.

Effects on Lipid Accumulation

Oil Red O staining experiments were conducted in LO2 cells to assess the impact of this compound on lipid accumulation. At concentrations of 4 µM and 8 µM, only slight cytoplasmic fat droplets were observed, with no significant fusion between them. This indicates that this compound may have a protective effect against steatosis.

Biochemical Analysis

In biochemical analyses, this compound was shown to significantly reduce the levels of several key markers of liver function and lipid metabolism.

| Analyte | Effect of this compound |

| Cholesterol (CHOL) | Significantly Reduced |

| Low-Density Lipoprotein (LDL) | Significantly Reduced |

| Triglycerides (TG) | Significantly Reduced |

| Alanine Aminotransferase (ALT) | Significantly Reduced |

| Aspartate Aminotransferase (AST) | Significantly Reduced |

Table 3: Summary of Biochemical Effects of this compound. this compound significantly decreased the levels of cholesterol, LDL, triglycerides, and the liver enzymes ALT and AST in cellular models.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro ASK1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ASK1.

Protocol:

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). Reconstitute recombinant human ASK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP to their working concentrations in the assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Kinase Reaction: Add the diluted this compound and recombinant ASK1 to the wells of a microtiter plate. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

LO2 Cell Viability Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of a compound using a colorimetric assay such as MTT or MTS.

Protocol:

-

Cell Seeding: Seed LO2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours to allow for the conversion of the reagent into a colored product by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Oil Red O Staining for Lipid Accumulation

This protocol details the steps for visualizing intracellular lipid droplets in cultured cells.

Protocol:

-

Cell Culture and Treatment: Culture LO2 cells on coverslips in a multi-well plate and treat with this compound at the desired concentrations.

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 30 minutes.

-

Staining: Wash the fixed cells with water and then briefly with 60% isopropanol. Incubate the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.

-

Differentiation and Washing: Briefly rinse with 60% isopropanol to remove excess stain and then wash thoroughly with water.

-

Counterstaining: Counterstain the cell nuclei with hematoxylin for 1 minute, followed by washing with water.

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an aqueous mounting medium. Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.

Biochemical Analysis of Lipids and Liver Enzymes

This protocol describes a general approach for the quantitative analysis of biochemical markers from cell lysates or culture supernatants.

Protocol:

-

Sample Collection: After treating LO2 cells with this compound, collect the cell culture supernatant and/or prepare cell lysates.

-

Assay Kits: Use commercially available colorimetric or enzymatic assay kits for the quantification of total cholesterol, LDL, triglycerides, ALT, and AST.

-

Procedure: Follow the manufacturer's instructions for each assay kit. This typically involves mixing the sample with the provided reagents in a microplate well.

-

Incubation: Incubate the reactions for the specified time and at the recommended temperature to allow for color development.

-

Measurement: Measure the absorbance of each well at the wavelength specified in the kit's protocol using a microplate reader.

-

Quantification: Determine the concentration of each analyte in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the analyte.

Conclusion

This compound is a potent and highly selective inhibitor of ASK1 with a promising preclinical profile. Its mechanism of action, centered on the blockade of the ASK1-p38/JNK signaling axis, translates to beneficial effects in cellular models of stress and disease, including the reduction of lipid accumulation and the lowering of markers for liver damage. The favorable in vitro safety and selectivity profile of this compound warrants further investigation into its therapeutic potential for inflammatory and fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alanine transferase levels (ALT) and triglyceride-glucose index are risk factors for type 2 diabetes mellitus in obese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

JT21-25: A Potent and Selective ASK1 Inhibitor for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] As a key mediator of cellular stress responses, ASK1 is activated by a variety of stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis, inflammation, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for a range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3]

JT21-25 is a novel, potent, and selective small molecule inhibitor of ASK1.[4] This quinoline-containing compound has demonstrated significant promise in preclinical studies as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a selective inhibitor of ASK1, effectively blocking its kinase activity.[4] The primary mechanism for most ASK1 inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the ASK1-p38/JNK signaling cascade.[2] Under normal physiological conditions, ASK1 activity is suppressed by the binding of reduced thioredoxin (Trx).[2] However, under conditions of oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to its activation.[2] By inhibiting ASK1, this compound can potentially mitigate the detrimental effects of cellular stress and inflammation.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ASK1 | 5.1[5] |

Table 2: Kinase Selectivity Profile of this compound

| Off-Target Kinase | Selectivity (fold vs. ASK1) |

| TAK1 | >1960.8[4][6] |

Table 3: Cellular Activity of this compound in LO2 Human Liver Cells

| Assay | Endpoint | Result |

| Cell Viability | Survival Rate | >80% (at various concentrations)[4][6] |

| Biochemical Analysis | Reduction in Levels | Cholesterol (CHOL), Low-Density Lipoprotein (LDL), Triglycerides (TG), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)[4][6] |

| Lipid Accumulation (Oil Red O Staining) | Observation at 4 µM and 8 µM | Slight cytoplasmic fat droplets with no significant fusion[4][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ASK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compound, recombinant ASK1 enzyme, and the substrate (MBP) in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay) in LO2 Cells

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

LO2 human liver cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed LO2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Oil Red O Staining for Lipid Accumulation in LO2 Cells

This method is used to visualize and quantify neutral lipid accumulation in cells.

Materials:

-

LO2 cells cultured on coverslips or in multi-well plates

-

This compound

-

Fatty acids (e.g., oleic acid) to induce lipid accumulation

-

Phosphate-buffered saline (PBS)

-

10% formalin for cell fixation

-

Oil Red O staining solution

-

60% isopropanol

-

Hematoxylin for counterstaining (optional)

-

Microscope

Procedure:

-

Seed LO2 cells and treat with fatty acids to induce lipid accumulation, along with various concentrations of this compound.

-

After the treatment period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Incubate the cells with the Oil Red O working solution for 10-15 minutes.

-

Remove the staining solution and wash with 60% isopropanol, followed by several washes with water.

-

(Optional) Counterstain the nuclei with hematoxylin.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, the Oil Red O can be extracted from the cells with 100% isopropanol, and the absorbance of the extract can be measured at approximately 500 nm.

Biochemical Analysis of Cellular Lipids and Enzymes

This involves the collection of cell lysates or culture supernatants to measure the levels of various biochemical markers.

Materials:

-

LO2 cells

-

This compound

-

Lysis buffer

-

Commercial assay kits for cholesterol (CHOL), LDL, triglycerides (TG), ALT, and AST.

Procedure:

-

Culture and treat LO2 cells with this compound as described in the previous protocols.

-

After treatment, collect the cell lysates or culture medium.

-

Use commercially available enzymatic or ELISA-based kits to measure the concentrations of CHOL, LDL, TG, ALT, and AST according to the manufacturer's instructions.

-

The results are typically normalized to the total protein concentration of the cell lysate.

Visualizations

The following diagrams illustrate the ASK1 signaling pathway, the experimental workflow for evaluating this compound, and the logic of its selective inhibition.

Caption: The ASK1 signaling cascade and the inhibitory action of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a quinoline-containing compound this compound as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in the Pathogenesis of Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical signaling molecule that plays a pivotal role in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. As an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ASK1 is intricately involved in orchestrating cellular processes such as apoptosis, differentiation, and inflammation. Growing evidence implicates dysregulated ASK1 signaling in the pathogenesis of a wide range of inflammatory diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of ASK1 in inflammatory disease pathogenesis, including its signaling pathways, activation mechanisms, and downstream effects. It also presents detailed experimental protocols for studying ASK1 and summarizes key quantitative data from preclinical studies, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to ASK1 and its Signaling Cascade

ASK1 is a ubiquitously expressed serine/threonine kinase that functions as a key transducer of stress signals.[1][2] Under basal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[3] Upon exposure to stressors such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), or lipopolysaccharide (LPS), Trx is oxidized and dissociates from ASK1.[3] This dissociation allows for ASK1 homodimerization and autophosphorylation at key threonine residues within its activation loop (e.g., Thr845), leading to its full activation.[3][4][5]

Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), primarily MKK4/7 and MKK3/6.[6] These MAP2Ks, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively.[2][3] The activation of the JNK and p38 pathways culminates in the phosphorylation of various transcription factors, such as AP-1 and NF-κB, which then translocate to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][7] This signaling cascade amplifies the inflammatory response and contributes to the tissue damage observed in many chronic inflammatory diseases.

Below is a diagram illustrating the canonical ASK1 signaling pathway.

Role of ASK1 in Specific Inflammatory Diseases

Neuroinflammatory Diseases

Neuroinflammation is a key feature of many neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[8][9] ASK1 has emerged as a crucial player in mediating neuroinflammatory processes.[8][9] Studies using conditional knockout mice in a model of MS, experimental autoimmune encephalomyelitis (EAE), have demonstrated that ASK1 in microglia and astrocytes is essential for disease progression.[10][11] ASK1 signaling in these glial cells drives the production of pro-inflammatory cytokines and chemokines, leading to demyelination and neuronal damage.[11][12] Specifically, ASK1 in microglia/macrophages initiates a pro-inflammatory environment that activates astrocytes, which in turn, in an ASK1-dependent manner, produce inflammatory mediators that further recruit and activate microglia/macrophages, creating a vicious cycle of neuroinflammation.[9][11]

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[7][13][14] ASK1 is highly expressed in the synovium of RA patients and its expression correlates with inflammatory cytokine levels.[15] In fibroblast-like synoviocytes (FLS) from RA patients, inflammatory cytokines like TNF-α and IL-1β induce ASK1 expression.[15] A selective small molecule inhibitor of ASK1 was shown to reduce the invasion, migration, and proliferation of RA FLS in vitro and to decrease the severity of arthritis in a rat collagen-induced arthritis (CIA) model.[15] Combining an ASK1 inhibitor with a JAK1 inhibitor demonstrated enhanced efficacy in reducing paw swelling and joint damage in the rat CIA model, highlighting the therapeutic potential of targeting ASK1 in RA.[16]

Inflammatory Bowel Disease

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[5][17][18] While the direct role of ASK1 in IBD is still being elucidated, studies have shown that pathways downstream of ASK1, such as the p38 MAPK pathway, are heavily implicated in the pathogenesis of IBD.[17] Given ASK1's role in responding to cellular stress and regulating inflammatory cytokine production, it is plausible that ASK1 contributes to the inflammatory cascade in IBD. Further research is needed to fully understand the specific role of ASK1 in this complex disease. A study on ulcerative colitis found downregulated alpha kinase-1 signaling pathways in both active and quiescent disease states.[19]

Liver Inflammation and Fibrosis

Non-alcoholic fatty liver disease (NAFLD) can progress to non-alcoholic steatohepatitis (NASH), which is characterized by liver inflammation, hepatocyte injury, and fibrosis.[20] ASK1 has been identified as a key mediator of liver injury and fibrosis.[21][22][23][24] Pharmacological inhibition of ASK1 has been shown to reduce liver cell death and fibrosis in a mouse model of liver injury driven by NLRP3 inflammasome activation.[21][22][23][24] Interestingly, one study suggests that liver-specific ASK1 expression protects from NAFLD and fibrosis by promoting autophagy, indicating a complex, context-dependent role for ASK1 in the liver.[10][20] However, another study demonstrated that ASK1 inhibition potently reduced hepatocyte injury, apoptosis, and liver fibrosis in a chronic thioacetamide-induced model.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of ASK1 in various inflammatory disease models.

Table 1: ASK1 in Neuroinflammatory Disease Models (EAE)

| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |

| MOG-induced EAE in mice | Microglia/macrophage-specific ASK1 knockout | Mean Clinical Score (Day 30) | WT: ~3.5, KO: ~1.5 | < 0.01 | [11] |

| MOG-induced EAE in mice | Astrocyte-specific ASK1 knockout | Mean Clinical Score (Day 30) | WT: ~3.5, KO: ~2.5 | < 0.05 | [11] |

| MOG-induced EAE in mice | Microglia/macrophage-specific ASK1 knockout | Demyelination Area (%) | WT: ~25%, KO: ~10% | < 0.001 | [11] |

| LPS-stimulated primary microglia | ASK1 knockout | NOS2 mRNA expression (fold change) | WT: ~60, KO: ~20 | < 0.01 | [11] |

| LPS-stimulated primary microglia | ASK1 knockout | IL-1β mRNA expression (fold change) | WT: ~250, KO: ~100 | < 0.01 | [11] |

| Kainic acid-induced epilepsy in mice | Microglia/macrophage-specific ASK1 knockout | Iba1+/CD16+ cell density (cells/mm²) in CA1 | WT: ~150, cKO: ~50 | < 0.05 | [25] |

| Kainic acid-induced epilepsy in mice | Microglia/macrophage-specific ASK1 knockout | TNFα mRNA expression in hippocampus (fold change) | WT: ~4.5, cKO: ~2.5 | < 0.05 | [25] |

Table 2: ASK1 in Arthritis Models (CIA)

| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |

| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Paw Weight (%) | Combination: 81% | Not specified | [16] |

| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Ankle Diameter (%) | Combination: 78% | Not specified | [16] |

| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Ankle Histopathology Score (%) | Combination: 69% | < 0.05 | [16] |

Table 3: ASK1 in Sepsis and Acute Inflammation Models

| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |

| LPS-induced endotoxemia in mice | ASK1 knockout | Survival Rate (%) | WT: 0%, KO: 60% | Not specified | [17] |

| LPS-stimulated splenocytes | ASK1 knockout | IL-6 production (pg/mL at 6h) | WT: ~2500, KO: ~500 | < 0.001 | [26] |

| LPS-stimulated splenocytes | ASK1 knockout | TNF-α production (pg/mL at 2h) | WT: ~1500, KO: ~500 | < 0.01 | [26] |

| LPS-stimulated dendritic cells | ASK1 knockout | IL-12 p40 production (ng/mL at 24h) | WT: ~12, KO: ~4 | < 0.001 | [26] |

| Inhaled LPS in mice | ASK1 knockout | BALF Neutrophils (x10⁴ at 24h) | WT: ~12, KO: ~4 | Not specified | [15] |

| Inhaled LPS in mice | ASK1 knockout | BALF IL-1β (pg/mL at 24h) | WT: ~200, KO: ~50 | Not specified | [15] |

| LPS-stimulated human microvascular endothelial cells | ASK1 inhibitor (GS444217, 1 µM) | IL-6 secretion (pg/mL) | Vehicle: ~4000, Inhibitor: ~2000 | < 0.05 |

Table 4: ASK1 in Liver Fibrosis Models

| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |

| Nlrp3 mutant mice with liver fibrosis | ASK1 inhibitor (GS-444217) | Collagen Deposition (Picrosirius Red, % area) | Vehicle: 2.0%, Inhibitor: 1.0% | < 0.001 | [6][23] |

| Nlrp3 mutant mice with liver fibrosis | ASK1 inhibitor (GS-444217) | Hepatic Hydroxyproline (µ g/liver ) | Vehicle: 510, Inhibitor: 350 | < 0.001 | [6][23] |

| Thioacetamide-induced liver fibrosis in mice | ASK1 inhibitor (GS-444217, 0.15%) | Hepatic Collagen Levels (Hydroxyproline, % reduction) | 34% reduction | < 0.05 | [13] |

| Nlrp3 mutant mice primary hepatic stellate cells | ASK1 inhibitor (GS-4997, 10 µM) | Col1a1 mRNA expression (fold change vs WT) | Vehicle + LPS: ~12, Inhibitor + LPS: ~4 | < 0.05 | [7] |

Detailed Experimental Protocols

ASK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the activity of purified ASK1 or ASK1 immunoprecipitated from cell lysates.

Materials:

-

Recombinant active ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM MgCl₂)[27]

-

P81 phosphocellulose paper (for radiometric assay)

-

1% Phosphoric acid (for radiometric assay)

-

Scintillation counter or luminometer

Procedure (Radiometric Assay): [27]

-

Prepare a reaction mixture containing kinase buffer, MBP (e.g., 1 µg/µL), and diluted ASK1 enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 50 µM and 0.16 µCi/µL).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Procedure (Luminescence-based ADP-Glo™ Assay): [1][8]

-

Set up the kinase reaction in a 96- or 384-well plate containing ASK1, substrate, and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

The following diagram illustrates the general workflow for an in vitro ASK1 kinase assay.

Immunoprecipitation (IP) and Western Blotting for Phospho-ASK1

This protocol is for the detection of phosphorylated (activated) ASK1 in cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibody against total ASK1 or a non-phosphorylated epitope for IP

-

Protein A/G agarose beads

-

Primary antibody against phospho-ASK1 (e.g., p-Thr845) for Western blotting[5]

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rocking.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 1-3 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the phospho-ASK1 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

This protocol is for measuring the mRNA expression levels of inflammatory cytokines in cells or tissues.

Materials:

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

-

Isolate total RNA from cells or tissues.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.

Induction of Collagen-Induced Arthritis (CIA) in Mice

CIA is a widely used animal model for rheumatoid arthritis.

Materials:

-

Complete Freund's Adjuvant (CFA)[21]

-

Syringes and needles

-

Prepare an emulsion of type II collagen and CFA.

-

Immunize mice subcutaneously at the base of the tail with the emulsion (Day 0).

-

(Optional) Administer a booster immunization on Day 21.

-

Monitor the mice daily for the onset and severity of arthritis, typically starting around Day 21-28.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint rigidity.

-

Measure paw thickness using a caliper.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.

Materials:

-

Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅)[18][37]

-

Complete Freund's Adjuvant (CFA)

-

Syringes and needles

-

Prepare an emulsion of MOG peptide and CFA.

-

Immunize mice subcutaneously with the emulsion (Day 0).

-

Administer pertussis toxin intraperitoneally on Day 0 and Day 2.

-

Monitor the mice daily for clinical signs of EAE, typically starting around Day 10-14.

-

Score the clinical severity based on a scale (e.g., 0-5) that reflects the degree of paralysis.

The following diagram outlines the workflow for a typical in vivo study using an inflammatory disease model.

Conclusion and Future Directions

The compelling body of evidence from preclinical studies strongly supports a central role for ASK1 in the pathogenesis of a multitude of inflammatory diseases. Its position as an upstream regulator of the JNK and p38 MAPK pathways makes it a strategic target for therapeutic intervention. The development of specific and potent ASK1 inhibitors has shown promise in various animal models, demonstrating reductions in inflammation, apoptosis, and fibrosis. However, the translation of these findings to clinical success requires a deeper understanding of the context-dependent roles of ASK1 and the potential for off-target effects. Future research should focus on elucidating the cell-type-specific functions of ASK1 in different diseases, identifying biomarkers to predict patient response to ASK1-targeted therapies, and exploring combination strategies to maximize therapeutic efficacy. The continued investigation into the intricate signaling networks governed by ASK1 will undoubtedly pave the way for novel and effective treatments for a wide range of debilitating inflammatory disorders.

References

- 1. promega.de [promega.de]

- 2. ulab360.com [ulab360.com]

- 3. scribd.com [scribd.com]

- 4. ASK1 signaling regulates phase-specific glial interactions during neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. promega.es [promega.es]

- 9. ASK1 Kinase Enzyme System Application Note [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Regulation of the severity of neuroinflammation and demyelination by TLR-ASK1-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis signal-regulating kinase-1 promotes inflammasome priming in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. August 2014 Cell signaling of stress response via ASK1 | -実験動物開発室- (RIKEN BRC) [mus.brc.riken.jp]

- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Liver ASK1 protects from non-alcoholic fatty liver disease and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conditional knockout of ASK1 in microglia/macrophages attenuates epileptic seizures and long-term neurobehavioural comorbidities by modulating the inflammatory responses of microglia/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. scbt.com [scbt.com]

- 29. Co-immunoprecipitation of phospho-proteins - Protein and Proteomics [protocol-online.org]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Quantitative PCR for Measurement of Cytokine Expression | Springer Nature Experiments [experiments.springernature.com]

- 34. chondrex.com [chondrex.com]

- 35. resources.amsbio.com [resources.amsbio.com]

- 36. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]

- 37. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Preclinical Profile of a Novel ASK1 Inhibitor for Autoinflammatory Diseases: A Representative Technical Guide

Disclaimer: As of November 2025, detailed preclinical research data for the specific compound JT21-25 is not publicly available. This technical guide has been constructed as a representative example of the preclinical evaluation of a potent and selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor for the treatment of autoinflammatory diseases, based on established methodologies and the known role of the ASK1 signaling pathway in inflammation.

Executive Summary

Autoinflammatory diseases are characterized by recurrent episodes of inflammation, driven by dysregulation of the innate immune system. Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a key mediator in stress-induced inflammatory signaling pathways, including those integral to autoinflammatory conditions. This document outlines a representative preclinical data package for a novel quinoline-based ASK1 inhibitor, herein referred to as a "representative compound," analogous to this compound. The data presented herein demonstrates the compound's potent and selective inhibition of ASK1, leading to downstream modulation of inflammatory responses in relevant cellular and in vivo models of autoinflammatory disease. The findings support its continued development as a potential therapeutic agent.

Mechanism of Action: ASK1 Inhibition in Autoinflammatory Disease

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is activated by various stressors, including reactive oxygen species (ROS) and pro-inflammatory cytokines. Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK. This signaling cascade culminates in the production of inflammatory cytokines and cellular apoptosis.

Recent studies have elucidated a critical role for ASK1 in the priming of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous autoinflammatory diseases. ASK1 signaling is required for the upregulation of NLRP3 expression following stimulation of Toll-like receptors (TLRs). By inhibiting ASK1, our representative compound is hypothesized to suppress both the priming of the NLRP3 inflammasome and the broader p38/JNK-mediated inflammatory responses, thereby mitigating the inflammatory cascade characteristic of autoinflammatory disorders.

Signaling Pathway Diagram

Caption: ASK1 Signaling Pathway in Inflammation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for the representative ASK1 inhibitor.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| ASK1 Enzymatic IC50 | 5 nM | Concentration for 50% inhibition of recombinant human ASK1 kinase activity. |

| Cellular p-p38 IC50 | 50 nM | Concentration for 50% inhibition of sorbitol-induced p38 phosphorylation in HEK293 cells. |

| Kinase Selectivity | >1000-fold vs. other MAPKKKs | Selectivity determined against a panel of over 300 kinases. |

| NLRP3 Expression IC50 | 75 nM | Concentration for 50% inhibition of LPS-induced NLRP3 protein expression in human THP-1 monocytes. |

Table 2: In Vitro Cytokine Inhibition

| Cell Type | Stimulant | Cytokine | IC50 |

| Human PBMCs | LPS (1 µg/mL) | TNF-α | 120 nM |

| Human PBMCs | LPS (1 µg/mL) | IL-6 | 150 nM |

| Murine BMDMs | LPS + ATP | IL-1β | 90 nM |

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 14) | Paw Swelling Reduction (%) |

| Vehicle | - | 3.8 ± 0.4 | 0% |

| Representative Compound | 10 | 1.5 ± 0.3 | 60% |

| Representative Compound | 30 | 0.8 ± 0.2 | 85% |

| Dexamethasone | 1 | 0.5 ± 0.1* | 90% |

| p < 0.01 vs. Vehicle |

Experimental Protocols

ASK1 Enzymatic Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of ASK1 kinase activity. Recombinant human ASK1 was incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of the representative compound. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated.

Cellular p-p38 Phosphorylation Assay

HEK293 cells were pre-incubated with the representative compound for 1 hour before stimulation with 400 mM sorbitol for 30 minutes to induce oxidative stress and activate ASK1. Cells were lysed, and the levels of phosphorylated p38 (p-p38) and total p38 were quantified using an enzyme-linked immunosorbent assay (ELISA).

Cytokine Release Assay from Human PBMCs

Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors. Cells were plated and pre-treated with the representative compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS). Supernatants were collected after 24 hours, and the concentrations of TNF-α and IL-6 were measured by ELISA.

NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

BMDMs were harvested from C57BL/6 mice. Cells were primed with LPS (500 ng/mL) for 4 hours in the presence of the representative compound. Subsequently, the inflammasome was activated with ATP (5 mM) for 45 minutes. Supernatants were analyzed for IL-1β release by ELISA.

Collagen-Induced Arthritis (CIA) in Mice

DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was given 21 days later. Upon the onset of arthritis, mice were orally administered the representative compound twice daily. Disease severity was assessed daily using a clinical scoring system, and paw swelling was measured with calipers.

Workflow and Visualization

Preclinical Evaluation Workflow

Caption: Preclinical Workflow for an ASK1 Inhibitor.

Conclusion

The representative preclinical data for this novel ASK1 inhibitor demonstrate its potential as a therapeutic agent for autoinflammatory diseases. The compound exhibits potent and selective inhibition of ASK1, leading to a significant reduction in pro-inflammatory cytokine production and NLRP3 inflammasome priming in vitro. Furthermore, it shows marked efficacy in a preclinical model of inflammatory arthritis. These promising results warrant further investigation and progression towards IND-enabling studies.

Therapeutic Potential of JT21-25: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT21-25, also identified as compound 9h, is a novel, potent, and selective small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Developed initially by the Jiangxi University of Traditional Chinese Medicine, this compound is currently in the preclinical stage of development for the treatment of autoinflammatory diseases.[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, including inflammation, apoptosis, and fibrosis.[3][4][5] Inhibition of ASK1 represents a promising therapeutic strategy for a range of conditions, including autoimmune diseases, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders.[1][6][7] This technical guide provides an in-depth summary of the preclinical data available for this compound, including its mechanism of action, selectivity, and effects in in-vitro models.

Core Data Summary

In Vitro Efficacy and Selectivity

This compound has demonstrated significant potency and high selectivity for ASK1 in preclinical evaluations.

| Parameter | Value/Result | Cell Line/System | Reference |

| ASK1 Inhibition | Data not publicly available | Biochemical Assay | N/A |

| Selectivity over TAK1 | >1960.8-fold | Kinase Panel Assay | [1][2][6] |

| Cell Viability (Toxicity) | >80% survival | Normal LO2 Liver Cells | [1][2][6] |

Biochemical Effects in LO2 Liver Cells

Studies using normal human liver LO2 cells have indicated that this compound can modulate key biochemical markers associated with metabolic health.

| Analyte | Effect of this compound | Experimental Condition | Reference |

| Cholesterol (CHOL) | Significantly Reduced | Biochemical Analysis | [1][2][6] |

| Low-Density Lipoprotein (LDL) | Significantly Reduced | Biochemical Analysis | [1][2][6] |

| Triglycerides (TG) | Significantly Reduced | Biochemical Analysis | [1][2][6] |

| Alanine Aminotransferase (ALT) | Significantly Reduced | Biochemical Analysis | [1][2][6] |

| Aspartate Aminotransferase (AST) | Significantly Reduced | Biochemical Analysis | [1][2][6] |

Mechanism of Action: ASK1 Signaling Pathway

ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[4][5][8] Once activated, ASK1 initiates a phosphorylation cascade, activating downstream kinases MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) pathways, respectively.[3][4][5] The activation of these pathways leads to the transcription of genes involved in inflammation, apoptosis, and fibrosis. This compound, as a selective inhibitor, is designed to block the kinase activity of ASK1, thereby preventing the downstream signaling cascade.

Experimental Protocols

Oil Red O Staining

This experiment was performed to assess lipid accumulation in LO2 cells.

-

Cell Line: Normal human liver LO2 cells.

-

Treatment: Cells were treated with this compound at concentrations of 4 µM and 8 µM.

-

Staining: After treatment, cells were stained with Oil Red O to visualize cytoplasmic fat droplets.

-

Observation: At the tested concentrations, only slight cytoplasmic fat droplets were observed, with no significant fusion between droplets, suggesting a potential protective effect against lipid accumulation.[1][2][6]

Biochemical Analysis

To determine the effect of this compound on liver cell function and lipid metabolism, the levels of several key biomarkers were measured.

-

Cell Line: Normal human liver LO2 cells.

-

Analytes Measured: Cholesterol (CHOL), Low-Density Lipoprotein (LDL), Triglycerides (TG), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).

-

Methodology: Specific details of the biochemical assay kits and instrumentation used are not publicly available.

-

Results: this compound was found to significantly reduce the levels of all measured analytes.[1][2][6]

Preclinical Development Workflow

The preclinical evaluation of this compound follows a standard drug discovery and development pipeline.

Conclusion and Future Directions

The preclinical data for this compound suggest that it is a promising therapeutic candidate for the treatment of autoinflammatory diseases and potentially other conditions driven by ASK1-mediated pathology. Its high selectivity for ASK1 over other kinases, coupled with a favorable in-vitro safety profile, warrants further investigation. Future preclinical studies should focus on comprehensive in-vivo efficacy studies in relevant animal models of autoimmune disease, detailed pharmacokinetic and pharmacodynamic profiling, and extensive toxicology assessments to support its progression towards clinical trials. The significant reduction in markers of liver damage and dyslipidemia also suggests a potential application in metabolic diseases such as NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a quinoline-containing compound this compound as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Novel ASK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical regulator of cellular stress responses.[1][2][3][4] Its activation under pathological conditions, such as oxidative and endoplasmic reticulum stress, triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, leading to inflammation, apoptosis, and fibrosis.[5][6] Consequently, ASK1 has become a promising therapeutic target for a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][3][4][6] This technical guide provides an in-depth overview of the discovery and development of novel ASK1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

The ASK1 Signaling Pathway and Its Role in Disease

ASK1 is a serine/threonine kinase that acts as a key node in cellular stress signaling.[1] Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[6] However, in the presence of stressors like reactive oxygen species (ROS), TNF-α, lipopolysaccharides (LPS), and endoplasmic reticulum (ER) stress, Trx dissociates, leading to ASK1 autophosphorylation and activation.[1][2][4]

Activated ASK1 subsequently phosphorylates and activates downstream MAP2Ks, namely MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][4][7] The activation of these pathways culminates in a variety of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and cellular differentiation.[1][4] Dysregulation of the ASK1 signaling cascade has been implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.[2][3][5]

Visualizing the ASK1 Signaling Pathway

Caption: The ASK1 signaling cascade under stress conditions.

Discovery of Novel ASK1 Inhibitors

The discovery of small molecule inhibitors of ASK1 has been a major focus of drug development efforts. The primary approach has been the identification of ATP-competitive inhibitors that bind to the kinase domain of ASK1, preventing its catalytic activity.

High-Throughput Screening (HTS)

High-throughput screening of large chemical libraries is a common starting point for identifying novel kinase inhibitors.[8] This process involves testing thousands to millions of compounds in a rapid, automated fashion to identify "hits" that modulate the activity of the target enzyme.[9]

-

Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure ASK1 kinase activity. Common formats include radiometric assays, fluorescence-based assays (e.g., ADP-Glo™), or cellular assays that measure the phosphorylation of a downstream substrate.[10][11][12]

-

Library Screening: A diverse chemical library is screened at a single concentration (e.g., 10 µM) in the developed assay.

-

Hit Identification: Compounds that exhibit a predefined level of inhibition (e.g., >50% inhibition) are identified as primary hits.

-

Hit Confirmation and Triage: Primary hits are re-tested to confirm their activity and rule out false positives. This may involve dose-response curves to determine initial potency (IC50).

-

Secondary and Orthogonal Assays: Confirmed hits are further characterized in secondary assays to assess their mechanism of action, selectivity against other kinases, and cellular activity.

Visualizing the Drug Discovery Workflow

Caption: A typical drug discovery workflow for ASK1 inhibitors.

Quantitative Data on Novel ASK1 Inhibitors

The development of potent and selective ASK1 inhibitors has been a significant achievement. The following tables summarize key quantitative data for selected novel ASK1 inhibitors.

Table 1: In Vitro Potency of Selected ASK1 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Selonsertib (GS-4997) | ASK1 | Biochemical | - | [13] |

| Compound 21 | ASK1 | Cellular | 138 | [14][15] |

| NQDI-1 | ASK1 | Kinase Assay | Ki = 500 | [16] |

| PFTA-1 | ASK1 | Kinase Assay | Ki = 340 | [16] |

| BPyO-34 | ASK1 | Kinase Assay | IC50 = 520 | [16] |

| Pyridin-2-yl urea cpd 2 | ASK1 | In vitro bioassay | 1.55 ± 0.27 | [17] |

| GS-459679 | ASK1 | - | - | [18] |

Table 2: Selectivity of a Novel ASK1 Inhibitor

| Kinase | pIC50 |

| ASK1 | >8.6 |

| MAP3K1 | <5.0 |

| MAP3K2 | <5.0 |

| MAP3K3 | <5.0 |

| MAP3K4 | <5.0 |

| MAP3K6 | <5.0 |

| MAP3K7 | <5.0 |

| MAP3K8 | <5.0 |

| (Data adapted from a study on a novel selective ASK1 inhibitor[19]) |

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel ASK1 inhibitors.

ASK1 Kinase Activity Assay (Radiometric)

This protocol is a standard method for measuring the catalytic activity of ASK1.

Materials:

-

Recombinant human ASK1 enzyme[7]

-

Myelin Basic Protein (MBP) as a substrate[10]

-

Kinase Buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM MgCl2, 0.5 mM DTT)[7]

-

[γ-³²P]ATP[10]

-

1% Phosphoric Acid

-

P81 phosphocellulose paper[7]

Procedure:

-

Prepare the reaction mixture by combining the kinase buffer, recombinant ASK1 enzyme, and MBP substrate.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[7][10]

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a high-throughput, non-radioactive method for measuring kinase activity.

Materials:

-

Recombinant human ASK1 enzyme

-

Substrate (e.g., MBP)

-

ASK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Set up the kinase reaction by combining the ASK1 enzyme, substrate, and ATP in the kinase buffer.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[12]

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[12]

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

In Vivo Models for Efficacy Testing

The evaluation of ASK1 inhibitors in relevant animal models is a critical step in preclinical development. These models help to assess the therapeutic potential and safety of the compounds.

Examples of In Vivo Models:

-

Models of Liver Disease: In models of nonalcoholic steatohepatitis (NASH), ASK1 inhibition has been shown to reduce liver fibrosis and inflammation.[20][21]

-

Models of Kidney Disease: The efficacy of ASK1 inhibitors has been evaluated in models of diabetic kidney disease.[13]

-

Models of Neuroinflammation: In mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, an ASK1 inhibitor suppressed neuroinflammation.[3]

-

Xenograft Models: For oncology applications, human tumor xenograft models in immunocompromised mice can be used to evaluate the anti-tumor activity of ASK1 inhibitors in combination with chemotherapy.[22]

Clinical Development of ASK1 Inhibitors

Several ASK1 inhibitors have progressed into clinical trials for various indications. Selonsertib (GS-4997) is one of the most extensively studied ASK1 inhibitors and has been evaluated in patients with NASH, diabetic kidney disease, and severe alcoholic hepatitis.[13] While some trials have shown promising results in reducing fibrosis and inflammation, others have not met their primary endpoints, highlighting the complexities of targeting this pathway in human diseases.[13][17]

Conclusion

The discovery and development of novel ASK1 inhibitors represent a promising therapeutic strategy for a range of diseases characterized by excessive cellular stress. The continued efforts in medicinal chemistry, guided by a deep understanding of the ASK1 signaling pathway and the application of robust experimental methodologies, are crucial for the successful translation of these inhibitors into effective clinical therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. [ASK1-MAP kinase signaling pathway as a therapeutic target for human diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. promega.de [promega.de]

- 11. scribd.com [scribd.com]

- 12. promega.es [promega.es]

- 13. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]

- 17. mdpi.com [mdpi.com]

- 18. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JT21-25 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT21-25 is a potent and selective small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, leading to the activation of downstream p38 and JNK signaling pathways. These pathways play crucial roles in apoptosis, inflammation, and fibrosis. Inhibition of ASK1 by this compound presents a promising therapeutic strategy for a range of diseases, including inflammatory conditions and cancer.

These application notes provide detailed protocols for utilizing this compound in fundamental cell culture experiments to assess its biological activity.

Mechanism of Action: ASK1 Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ASK1. Under normal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). In the presence of cellular stress, such as an increase in reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. The activation of these pathways culminates in various cellular responses, including apoptosis and inflammation. This compound blocks this cascade by directly inhibiting the catalytic activity of ASK1.

Experimental Protocols

Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cells and is used to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Data Presentation:

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| HT-29 | 48 | Data not available for this compound. Representative IC50 for a similar ASK1 inhibitor in cancer cells is in the low micromolar range. |

| LO2 (Normal Liver Cells) | 48 | > 80% viability at concentrations up to 8 µM[1] |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 4 µM, 8 µM) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Data Presentation:

| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HT-29 | 0 (Control) | 48 | Baseline | Baseline |

| HT-29 | 4 | 48 | Expected increase | Expected increase |

| HT-29 | 8 | 48 | Expected further increase | Expected further increase |

| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |

Anti-inflammatory Assay (Cytokine Measurement)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

24-well cell culture plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Seed macrophages in a 24-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Presentation:

| Cell Line | Stimulus | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| RAW 264.7 | None | 0 | Baseline | Baseline |

| RAW 264.7 | LPS | 0 | High level | High level |

| RAW 264.7 | LPS | 4 | Expected reduction | Expected reduction |

| RAW 264.7 | LPS | 8 | Expected further reduction | Expected further reduction |

| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the ASK1 signaling pathway following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with this compound and/or a stimulus (e.g., H2O2) for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |

| p-ASK1 | Stimulus + this compound (4 µM) | Expected decrease |

| p-p38 | Stimulus + this compound (4 µM) | Expected decrease |

| p-JNK | Stimulus + this compound (4 µM) | Expected decrease |

| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |

Conclusion

This compound is a valuable tool for studying the role of the ASK1 signaling pathway in various cellular processes. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, apoptosis, and inflammation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. Further studies are needed to generate comprehensive quantitative data on the in vitro effects of this compound.

References

Application Notes and Protocols for In Vitro Kinase Assays Featuring the ASK1 Inhibitor JT21-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals such as tumor necrosis factor-alpha (TNF-α).[2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2] This signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.

This document provides detailed application notes and protocols for performing in vitro kinase assays to identify and characterize inhibitors of ASK1, using the potent and selective inhibitor JT21-25 as an example.

The ASK1 Inhibitor: this compound

This compound is a recently discovered quinoline-containing compound that has demonstrated potent and selective inhibition of ASK1.[3] In vitro kinase assays have been instrumental in determining its inhibitory activity and selectivity profile.

Quantitative Data for this compound

The inhibitory potency of this compound against ASK1 and its selectivity over other kinases, such as Transforming growth factor-β-activated kinase 1 (TAK1), have been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

| Kinase | Inhibitor | IC50 (nM) | Selectivity (fold) |

| ASK1 | This compound | 30.17 | - |

| TAK1 | This compound | > 59,000 | >1960.8 vs ASK1 |

| ASK1 | GS-4997 (Selonsertib) | - | - |

| TAK1 | GS-4997 (Selonsertib) | - | 312.3 vs ASK1 |

Data for this compound and GS-4997 selectivity against TAK1 are from a 2024 study.[3]

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.

Figure 1: Simplified ASK1 signaling pathway.

In Vitro Kinase Assay Protocol for ASK1

The following protocol is a detailed methodology for determining the in vitro inhibitory activity of compounds against ASK1 using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow

Figure 2: Experimental workflow for the ADP-Glo™ kinase assay.

Materials and Reagents

-

Recombinant human ASK1 (active)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

UltraPure ATP

-

ADP

-

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Detailed Protocol

-

Reagent Preparation:

-

Prepare the Kinase Buffer.

-

Thaw all reagents on ice.

-